molecular formula C9H15NO2 B14646989 Ethyl 5-cyano-4-methylpentanoate CAS No. 52162-21-7

Ethyl 5-cyano-4-methylpentanoate

Cat. No.: B14646989
CAS No.: 52162-21-7
M. Wt: 169.22 g/mol
InChI Key: MZEHKKRVARSMQA-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of pentanoic acid, characterized by the presence of a cyano group and a methyl group on the pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-4-methylpentanoate can be synthesized through the esterification of 5-cyano-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-cyano-4-methylpentanoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

    Hydrolysis: 5-cyano-4-methylpentanoic acid and ethanol.

    Reduction: 5-amino-4-methylpentanoic acid.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 5-cyano-4-methylpentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-4-methylpentanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

    Ethyl 4-methylpentanoate: Similar structure but lacks the cyano group.

    Methyl 5-cyano-4-methylpentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    5-cyano-4-methylpentanoic acid: The acid form of the compound without the ester group.

Uniqueness: this compound is unique due to the presence of both a cyano group and an ester group on the same molecule, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

52162-21-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 5-cyano-4-methylpentanoate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-6H2,1-2H3

InChI Key

MZEHKKRVARSMQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CC#N

Origin of Product

United States

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